![molecular formula C13H24N2 B2977039 Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine CAS No. 1252413-60-7](/img/structure/B2977039.png)
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine, also known as DEPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DEPA is a tertiary amine that contains a piperidine ring and a propargyl group, which makes it a versatile and valuable compound for various applications. In
Mechanism of Action
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine acts as a chelating agent, which means it can form coordination complexes with metal ions. The compound can also act as a nucleophile, which allows it to participate in various chemical reactions. Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine can also act as a base, which means it can accept protons and form salts.
Biochemical and physiological effects:
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound has low toxicity and is relatively stable under normal laboratory conditions. Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has also been shown to have antifungal and antibacterial properties, which makes it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine is also stable under normal laboratory conditions and has low toxicity. However, the compound has a low boiling point, which makes it difficult to handle at high temperatures. Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine also has a strong odor, which can be unpleasant for some researchers.
Future Directions
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has several potential future directions in scientific research. The compound can be used as a ligand in the synthesis of metal complexes, which can be used as catalysts in various chemical reactions. Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine can also be used as a precursor for the synthesis of other compounds, such as N,N-diethyl-1-(prop-2-yn-1-yl)piperidin-4-amine, which has potential applications in medicinal chemistry. Additionally, Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine can be further studied for its antifungal and antibacterial properties, which can lead to the development of new antimicrobial agents.
Synthesis Methods
The synthesis of Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine involves the reaction of 1-(prop-2-yn-1-yl)piperidine with diethylamine in the presence of a catalyst. The reaction yields Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine as a colorless liquid with a boiling point of 155-156°C. The purity of the compound can be improved by distillation or recrystallization.
Scientific Research Applications
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has been extensively used in scientific research due to its unique properties. The compound has been used as a ligand in the synthesis of metal complexes, which can be used as catalysts in various chemical reactions. Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has also been used as a reagent in the synthesis of organic compounds, such as amides and esters. Additionally, Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has been used as a precursor for the synthesis of other compounds, such as N,N-diethyl-1-(prop-2-yn-1-yl)piperidin-4-amine, which has potential applications in medicinal chemistry.
properties
IUPAC Name |
N-ethyl-N-[(1-prop-2-ynylpiperidin-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-4-9-15-10-7-13(8-11-15)12-14(5-2)6-3/h1,13H,5-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZONMQYFRZIWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/no-structure.png)
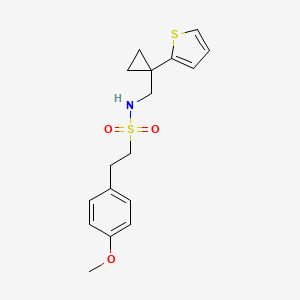
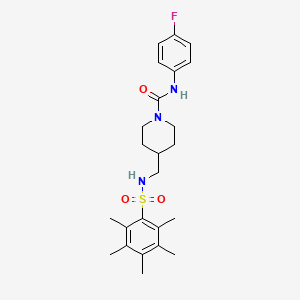
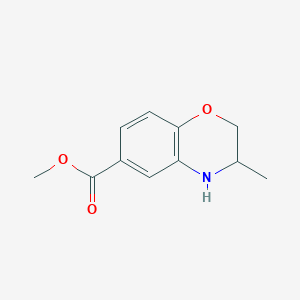

![4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B2976972.png)
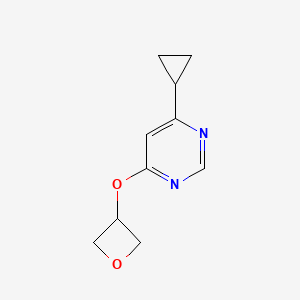
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2976975.png)
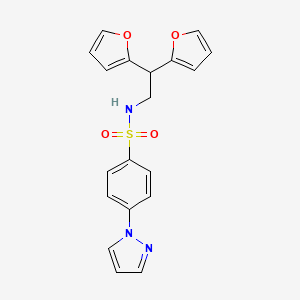
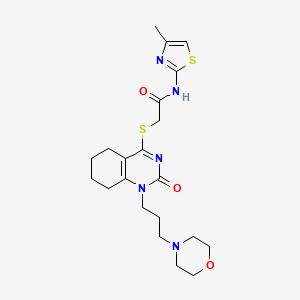
![methyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2976979.png)